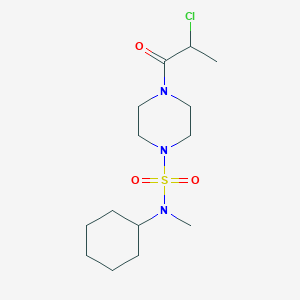

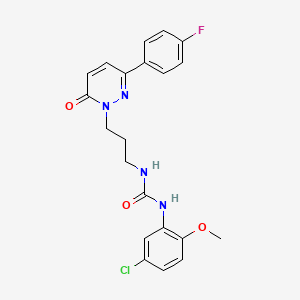

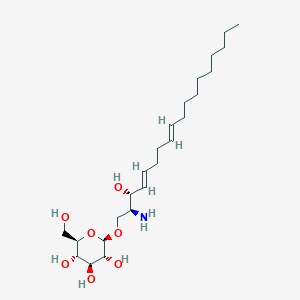

![molecular formula C13H11N5 B2568439 2-甲基-4-[4-(1H-1,2,4-三唑-1-基)苯基]嘧啶 CAS No. 685107-79-3](/img/structure/B2568439.png)

2-甲基-4-[4-(1H-1,2,4-三唑-1-基)苯基]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” is a type of 1,2,4-triazole derivative . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives has been established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives have been studied . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives have been analyzed . For example, one of the derivatives has a melting point of 200–202 °C .科学研究应用

- Researchers have synthesized a series of 1,2,4-triazole benzoic acid hybrids and evaluated their cytotoxic effects against cancer cell lines. Some of these hybrids demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cells, with IC50 values ranging from 15.6 to 23.9 µM. Notably, certain compounds exhibited improved IC50 values while sparing normal cells, making them promising candidates for further development as selective anticancer agents .

- Compounds derived from 1,2,4-triazole benzoic acid have been found to induce apoptosis in cancer cells. For instance, compounds 2 and 14 inhibited the proliferation of MCF-7 cancer cells by promoting apoptosis. This apoptotic effect makes them intriguing for targeted cancer therapies .

- Substituted derivatives of 1,2,4-triazole, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, have shown good antimicrobial activity. Specifically, compounds 1a and 1b exhibited promising results .

- In studies involving BT-474 breast cancer cells, a specific compound (10ec) derived from 1,2,4-triazole exhibited concentration-dependent inhibition of colony formation. This suggests its potential as an anticancer agent .

- The 1,2,4-triazole benzoic acid hybrids serve as a structural optimization platform for designing more selective and potent anticancer molecules. Their correlation with bioassay results in 2D QSAR models highlights their potential for targeted drug development .

Anticancer Activity

Apoptosis Induction

Antimicrobial Potential

Clonogenic Inhibition

Bioactivity Optimization Platform

Other Biological Activities

安全和危害

未来方向

The results of the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation is needed to understand the exact mechanism of action and to improve the potency of these compounds .

作用机制

Target of Action

The primary targets of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .

Mode of Action

2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the tumor .

Biochemical Pathways

The induction of apoptosis suggests that this compound may affect pathways related to cell survival and death . The downstream effects of this include a reduction in tumor size and potentially a slowdown in the progression of the disease .

Pharmacokinetics

The compound’s potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The result of the action of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine is a decrease in the proliferation of cancer cells . This is achieved through the induction of apoptosis in these cells . Importantly, this compound has been shown to have very weak cytotoxic effects toward normal cells, suggesting that it may have a good therapeutic index .

Action Environment

The action of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine can be influenced by various environmental factors. While specific studies on this compound are lacking, factors such as pH, temperature, and the presence of other compounds can generally affect the stability and efficacy of pharmaceutical compounds

属性

IUPAC Name |

2-methyl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c1-10-15-7-6-13(17-10)11-2-4-12(5-3-11)18-9-14-8-16-18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCZDTFMDBVCRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

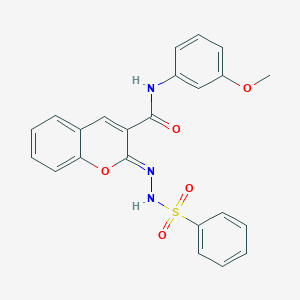

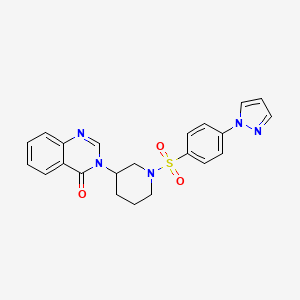

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)

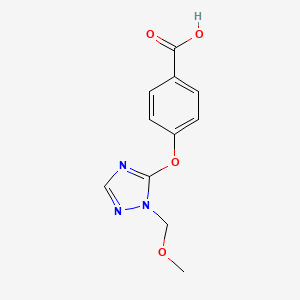

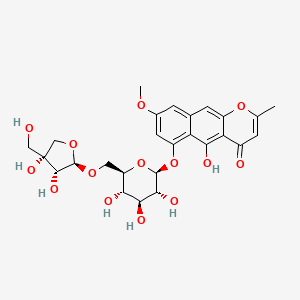

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)

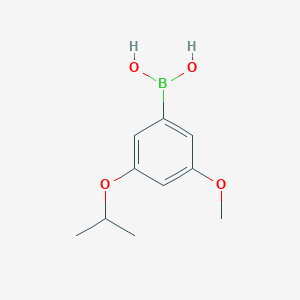

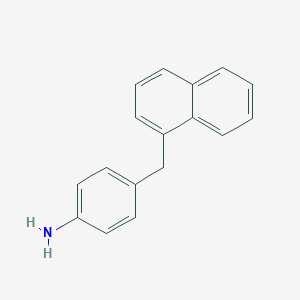

![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)